molecular formula C17H25NO4S2 B2605962 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034486-14-9

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No. B2605962
CAS RN: 2034486-14-9
M. Wt: 371.51
InChI Key: LKNKPTUGEUVILQ-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C17H25NO4S2 and its molecular weight is 371.51. The purity is usually 95%.
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Scientific Research Applications

Stereochemical and Electronic Interaction Studies

Research on compounds structurally related to "N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide" has been conducted to understand their stereochemical and electronic properties. For instance, studies on N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides and their spectroscopic characteristics reveal insights into their conformers' stability and intramolecular interactions, which are crucial for understanding their reactivity and potential biological activities (Olivato et al., 2008); (Olivato et al., 2009).

Synthesis and Antimicrobial Activities

Another aspect of scientific research on related compounds includes the synthesis of benzothiopyran derivatives and their antimicrobial activities. For example, the synthesis of 3-(substituted methyl)thioflavones and their significant activity against Trichophytons highlight the potential of these compounds in developing new antimicrobial agents (Nakazumi et al., 1984).

Photodynamic Therapy and Photosensitizers

The development of new photosensitizers for photodynamic therapy (PDT) is a critical area of research. Studies on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have shown promising results, demonstrating high singlet oxygen quantum yields, which are essential for effective PDT in cancer treatment (Pişkin et al., 2020).

Molecular Mechanisms and Drug Metabolism

Understanding the molecular mechanisms and metabolic pathways of compounds is essential for drug development. Research on the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs) in rats, for example, provides valuable insights into the ideal pharmacokinetic characteristics for preclinical studies of propanamide derivatives, informing the development of new therapeutic agents (Wu et al., 2006).

properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S2/c1-22-17(9-11-23-12-10-17)13-18-16(19)8-5-14-3-6-15(7-4-14)24(2,20)21/h3-4,6-7H,5,8-13H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNKPTUGEUVILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

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